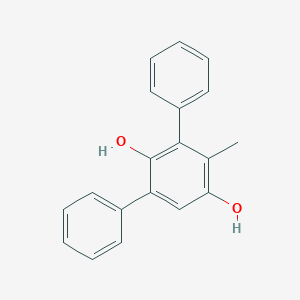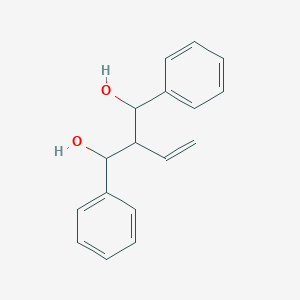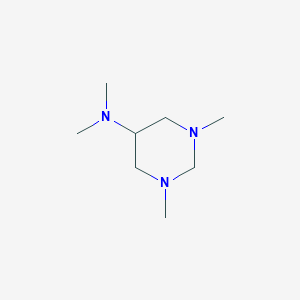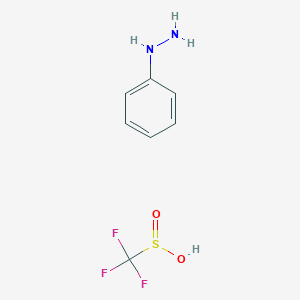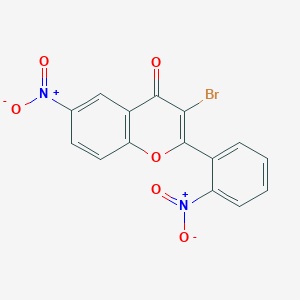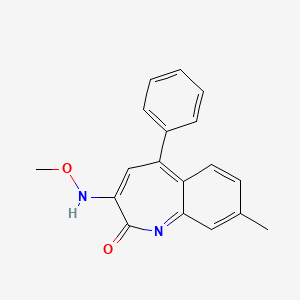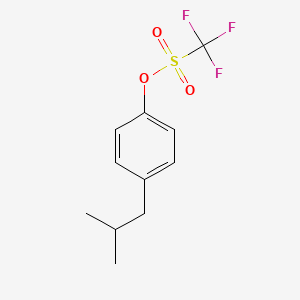
Methanesulfonic acid, trifluoro-, 4-(2-methylpropyl)phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonic acid, trifluoro-, 4-(2-methylpropyl)phenyl ester is a chemical compound with the molecular formula C11H13F3O3S. This compound is part of the sulfonic acid esters family, which are known for their diverse applications in organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, trifluoro-, 4-(2-methylpropyl)phenyl ester typically involves the esterification of methanesulfonic acid with the corresponding alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of methanesulfonic acid esters can involve continuous flow processes where the reactants are continuously fed into a reactor. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonic acid, trifluoro-, 4-(2-methylpropyl)phenyl ester can undergo various types of chemical reactions, including:
Substitution Reactions: The ester group can be substituted by other nucleophiles.
Hydrolysis: The ester can be hydrolyzed back to methanesulfonic acid and the corresponding alcohol under acidic or basic conditions.
Oxidation and Reduction: Although less common, the compound can participate in oxidation-reduction reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically used.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) can be employed.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Hydrolysis: Methanesulfonic acid and the corresponding alcohol.
Oxidation and Reduction: Products vary based on the specific reaction conditions.
Applications De Recherche Scientifique
Methanesulfonic acid, trifluoro-, 4-(2-methylpropyl)phenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in biochemical studies to modify proteins or other biomolecules.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of methanesulfonic acid, trifluoro-, 4-(2-methylpropyl)phenyl ester involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonyl group is highly electron-withdrawing, making the ester group more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce the trifluoromethanesulfonyl group into target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methanesulfonic acid, trifluoro-, 2-(hydroxymethyl)phenyl ester
- Methanesulfonic acid, trifluoro-, 2,4-bis(1,1-dimethylethyl)phenyl ester
Uniqueness
Methanesulfonic acid, trifluoro-, 4-(2-methylpropyl)phenyl ester is unique due to its specific ester group, which imparts distinct reactivity and properties compared to other methanesulfonic acid esters. The presence of the 4-(2-methylpropyl)phenyl group can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
145624-58-4 |
|---|---|
Formule moléculaire |
C11H13F3O3S |
Poids moléculaire |
282.28 g/mol |
Nom IUPAC |
[4-(2-methylpropyl)phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C11H13F3O3S/c1-8(2)7-9-3-5-10(6-4-9)17-18(15,16)11(12,13)14/h3-6,8H,7H2,1-2H3 |
Clé InChI |
PKJWTXIXLYRBHS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


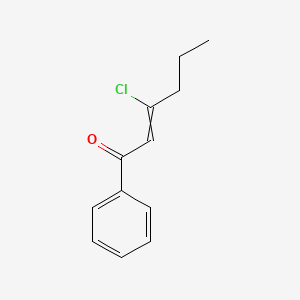
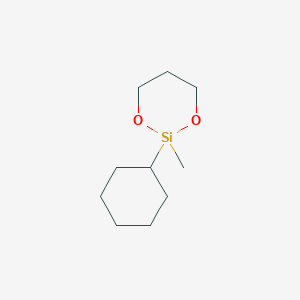
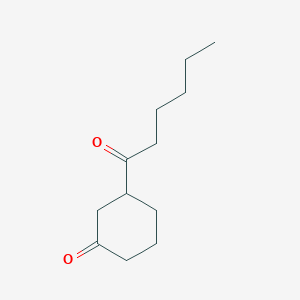


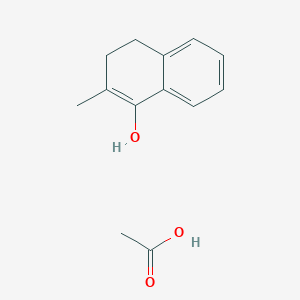

![Benzene, [(5R)-5-(methoxymethoxy)-7-octenyl]-](/img/structure/B12548084.png)
